N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
Overview
Description
WAY-635767 is a chemical compound known for its role as an inhibitor of Aurora kinase A . Aurora kinase A is an enzyme that plays a crucial role in cell division by controlling chromosomal segregation. Inhibiting this enzyme can disrupt cell division, making WAY-635767 a compound of interest in cancer research and treatment.
Mechanism of Action
Target of Action
The primary targets of N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine are Mycobacterium tuberculosis cell lines . These bacteria are the causative agents of tuberculosis, a major global health concern.
Mode of Action
The compound interacts with its targets through the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction is believed to inhibit the growth of Mycobacterium tuberculosis.
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently under investigation. It is known that the compound’s activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Result of Action
The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis . It is considered a candidate for the development of novel antitubercular agents .
Preparation Methods
The synthesis of WAY-635767 involves several steps, typically starting with the preparation of the core structure followed by the introduction of specific functional groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. industrial production methods often involve optimizing these steps to ensure high yield and purity .
Chemical Reactions Analysis
WAY-635767 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-635767 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of Aurora kinase A and its effects on various chemical pathways.
Biology: Employed in cell biology research to understand the role of Aurora kinase A in cell division and chromosomal segregation.
Medicine: Investigated as a potential therapeutic agent in cancer treatment due to its ability to disrupt cell division in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Aurora kinase A.
Comparison with Similar Compounds
WAY-635767 is unique in its specific inhibition of Aurora kinase A. Similar compounds include:
VX-680: Another Aurora kinase inhibitor with a broader range of activity against Aurora kinase A, B, and C.
MLN8237: A selective inhibitor of Aurora kinase A, similar to WAY-635767, but with different pharmacokinetic properties.
PHA-739358: An inhibitor of Aurora kinase A and B, used in cancer research.
WAY-635767 stands out due to its specificity for Aurora kinase A, making it a valuable tool in research focused on this particular enzyme .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-9-3-1-8(2-4-9)12-16-15-11(17-12)7-14-10-5-6-10/h1-4,10,14H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLNNXCXRJEBDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.